Chiral Resolution Efficiency: Enantiopurity from Racemic BNDA via Lipase-Catalyzed Kinetic Resolution
Lipase-catalyzed kinetic resolution of a racemic BNDA precursor, 2,2-bis(hydroxymethyl)-1,1′-binaphthyl (±)-2, followed by oxidation provides enantiopure BNDA (R)-1 and (S)-1. This enzymatic method avoids toxic resolving agents like brucine or quinine required in conventional resolutions [1].
| Evidence Dimension | Enantiopurity of Isolated BNDA |
|---|---|
| Target Compound Data | (R)-1 and (S)-1 isolated in enantiopure form (no specific ee value provided in abstract, but described as 'enantiopure') |
| Comparator Or Baseline | Conventional resolution using brucine or quinine (stoichiometric chiral auxiliary) |
| Quantified Difference | Qualitative: Eliminates need for toxic, stoichiometric resolving agents; utilizes catalytic enzyme |
| Conditions | Lipase-catalyzed kinetic resolution of racemic 2,2-bis(hydroxymethyl)-1,1′-binaphthyl (±)-2, followed by oxidation |
Why This Matters
For procurement, this synthesis route offers a scalable, greener, and potentially more cost-effective alternative for obtaining enantiopure BNDA compared to traditional stoichiometric resolution methods.
- [1] Aoyagi, N., & Izumi, T. (1999). Facile synthesis of enantiopure 1,1′-binaphthyl-2,2′-dicarboxylic acid via lipase-catalyzed kinetic resolution. Tetrahedron: Asymmetry, 10(24), 4763-4768. View Source
